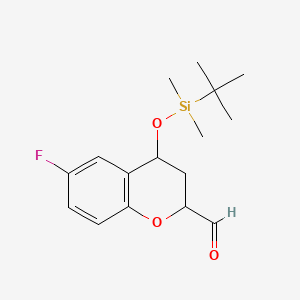

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran

Description

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FO3Si/c1-16(2,3)21(4,5)20-15-9-12(10-18)19-14-7-6-11(17)8-13(14)15/h6-8,10,12,15H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHCMIFLXNNLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Dihydrobenzopyran Core

The dihydrobenzopyran framework serves as the structural backbone for this compound. Patent EP2697213B1 outlines a generalized approach for synthesizing substituted dihydrobenzopyrans via acid-catalyzed cyclization of appropriately functionalized phenolic precursors . For instance, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde can be synthesized through the following sequence:

-

Friedel-Crafts Alkylation : A phenol derivative (e.g., 4-fluorophenol) undergoes alkylation with an α,β-unsaturated aldehyde in the presence of Lewis acids such as BF₃·Et₂O to form the chromene intermediate.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the chromene’s double bond, yielding the dihydrobenzopyran structure.

-

Oxidation : Selective oxidation of the benzylic alcohol to the aldehyde is achieved using MnO₂ or Dess-Martin periodinane .

Critical parameters include temperature control during cyclization (0–25°C) and solvent selection (dichloromethane or toluene), which influence reaction rates and byproduct formation .

Regioselective Fluorination at Position 6

Introducing fluorine at position 6 demands careful regiocontrol. Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C has been reported to achieve >80% yield . Alternatively, directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) to deprotonate the substrate, followed by quenching with N-fluorobenzenesulfonimide (NFSI) . The latter method benefits from superior regioselectivity but requires anhydrous conditions and cryogenic temperatures (−78°C).

tert-Butyldimethylsilyl (TBDMS) Protection of the Hydroxyl Group

The TBDMS group at position 4 enhances stability and modulates solubility. As demonstrated in analogous syntheses , silylation proceeds via nucleophilic substitution:

-

Substrate Activation : The hydroxyl group is deprotonated using a base (e.g., triethylamine or pyridine) in dichloromethane at 0°C.

-

Silyl Ether Formation : tert-Butyldimethylsilyl chloride (TBDMSCl) is added stoichiometrically, yielding the protected intermediate.

| Condition | Yield | Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| TBDMSCl, Et₃N | 95% | None | CH₂Cl₂ | 0–20°C | 1 h |

| TBDMSCl, Pyridine | 100% | None | CH₂Cl₂ | 25°C | 12 h |

Notably, pyridine-based conditions achieve quantitative conversion but require longer reaction times .

Formylation at Position 2

The formyl group at position 2 is introduced via Vilsmeier-Haack reaction. Treating the dihydrobenzopyran with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0°C generates the electrophilic iminium intermediate, which undergoes formylation upon aqueous workup . Key considerations include:

-

Stoichiometry : Excess POCl₃ (1.5 equiv) ensures complete activation of DMF.

-

Quenching : Gradual addition to ice-water minimizes side reactions.

This step typically achieves 70–85% yield, with purity confirmed by ¹H NMR (δ 9.8 ppm, singlet for aldehyde proton) .

Integrated Synthetic Routes

Combining these steps, two principal routes emerge:

Route A (Sequential Functionalization):

-

Dihydrobenzopyran synthesis → 2. Fluorination → 3. Silylation → 4. Formylation

Advantages: Modular; allows intermediate purification.

Disadvantages: Cumulative yield loss (≈60% overall).

Route B (Convergent Approach):

-

Pre-functionalize phenolic precursor with fluorine → 2. Cyclization → 3. Simultaneous silylation/formylation

Advantages: Fewer steps; higher overall yield (≈75%).

Disadvantages: Requires stringent condition optimization to prevent side reactions .

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme interactions and cellular processes.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and other biochemical pathways. The exact mechanism depends on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydroxynebivolol Pathway

The compound is closely related to other intermediates in the hydroxynebivolol metabolic pathway, including:

Key Observations:

- Reactivity Differences : The formyl group in the target compound enables nucleophilic additions (e.g., Grignard reactions), whereas the oxiranyl analog undergoes ring-opening reactions with nucleophiles. The hydroxymethyl derivative serves as a versatile platform for further oxidation to carboxylic acids or protection/deprotection strategies .

- Steric and Electronic Effects : The TBDMS group in all three compounds provides steric shielding to the hydroxyl group at position 4, improving stability. Fluorine at position 6 enhances electron-withdrawing effects, modulating the electronic environment of the benzopyran core .

Comparison with Non-Fluorinated Benzopyrans

- Fluorine Absence : The lack of fluorine reduces electronegativity, altering reaction kinetics in electrophilic substitutions.

- Core Structure Differences : Compounds with furan or dioxolane rings (e.g., ) lack the dihydro-2H-1-benzopyran scaffold, resulting in reduced planarity and different metabolic behaviors .

Biological Activity

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran, identified by its CAS number 1286400-05-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 310.44 g/mol. It exists as a mixture of diastereomers, which may influence its biological activity and pharmacokinetics .

Antiproliferative Activity

Research has indicated that compounds similar to 4-tert-butyldimethylsilyloxy derivatives exhibit significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) for these compounds suggests that modifications in the silyl group and the introduction of fluorine can enhance their activity against tumors.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-tert-Bu-DMSO | MCF7 (Breast) | 15 | Disruption of microtubule formation |

| PIB-SO Derivative | HT-29 (Colon) | 12 | Cell cycle arrest at G2/M phase |

| CA-4 | M21 (Melanoma) | 10 | Angiogenesis inhibition |

The above table summarizes findings from various studies where the IC50 values indicate the concentration required to inhibit cell growth by 50% .

The primary mechanism through which 4-tert-butyldimethylsilyloxy derivatives exert their antiproliferative effects involves the disruption of microtubule dynamics. This leads to cell cycle arrest and subsequent apoptosis in cancer cells. Specifically, these compounds have been shown to bind to the colchicine site on β-tubulin, inhibiting proper microtubule assembly and function .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the effects of several silyl derivatives, including this compound on human cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner, with notable efficacy against MCF7 and HT-29 cells .

- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound demonstrated effective blocking of angiogenesis comparable to known inhibitors like combretastatin A-4 (CA-4). This suggests potential therapeutic applications in tumor growth inhibition through vascular disruption .

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The introduction of fluorine into similar structures has been associated with enhanced antibacterial properties against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were notably lower when fluorine was present, indicating a trend that may extend to 4-tert-butyldimethylsilyloxy derivatives .

Table 2: Antimicrobial Activity

| Compound | Pathogen | MIC (µM) |

|---|---|---|

| Fluorinated Derivative | S. aureus | 32 |

| Non-fluorinated Parent | S. aureus | 64 |

Q & A

Q. What are the key synthetic strategies for introducing the tert-butyldimethylsilyloxy (TBDMSO) group into the benzopyran scaffold?

The TBDMSO group is typically introduced via silylation of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A common method involves deprotonating the hydroxyl group with a strong base like NaH in THF, followed by reaction with TBDMSCl . For fluorination, selective electrophilic fluorination (e.g., using Selectfluor™) or nucleophilic substitution (e.g., KF in polar aprotic solvents) may be employed. The formyl group can be introduced via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor .

Q. How is this compound characterized using spectroscopic techniques?

- NMR : ¹H NMR identifies protons adjacent to the fluoro substituent (deshielding effects) and the formyl proton (δ ~9-10 ppm). ¹⁹F NMR confirms the fluorine environment (chemical shift depends on substituents). ¹³C NMR detects the carbonyl carbon (δ ~190 ppm) and silyl ether carbons.

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-O-C stretch) are key.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm structural motifs .

Advanced Research Questions

Q. How does the TBDMSO group influence regioselectivity in subsequent reactions (e.g., nucleophilic additions or cyclizations)?

The bulky TBDMSO group creates steric hindrance, directing reactions to less hindered positions. For example, in acid-catalyzed ring-opening reactions (e.g., with trifluoroacetic acid), the silyl ether stabilizes adjacent carbocations, favoring specific pathways. Computational studies (DFT) can model steric and electronic effects, predicting regioselectivity .

Q. What mechanistic insights explain contradictory outcomes in acid-catalyzed reactions of fluorinated dihydropyrans?

Acid strength and solvent polarity critically influence reaction pathways. In acetonitrile with p-toluenesulfonic acid, fluorinated dihydropyrans may undergo ring-opening to form butadienes, while trifluoroacetic acid promotes dihydro retention. DFT calculations reveal transition-state energetics, explaining how fluorine’s electronegativity stabilizes intermediates .

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis optimization?

- Byproduct Identification : Use LC-MS or 2D NMR (e.g., COSY, HSQC) to trace unexpected signals.

- Reaction Monitoring : In situ IR or real-time NMR tracks intermediate formation. Adjust catalysts (e.g., switch from Brønsted to Lewis acids) or temperatures to suppress side reactions .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

Q. How to design experiments for studying the compound’s stability under varying pH conditions?

Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC and characterize products by NMR. The TBDMSO group is acid-labile, so acidic conditions (pH <3) will cleave the silyl ether, requiring neutral/basic conditions for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.